2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
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Overview
Description
2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzamide core substituted with difluoro groups and an imidazo[2,1-b]thiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by forming a protein-ligand complex . The formation of this complex inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of coenzyme A in Mycobacterium tuberculosis.
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of coenzyme A. Coenzyme A is essential for fatty acid synthesis and degradation, and the operation of the citric acid cycle. Therefore, the disruption of coenzyme A synthesis affects these critical biochemical pathways, leading to the inhibition of Mycobacterium tuberculosis growth .
Result of Action
The result of the action of this compound is the inhibition of Mycobacterium tuberculosis growth . The compound showed significant activity against Mycobacterium tuberculosis, with IC50 and IC90 values indicating effective inhibition at low concentrations .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide are largely influenced by the presence of the imidazo[2,1-b]thiazole moiety . This moiety has been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Compounds with similar structures have been reported to exhibit cytotoxic activity on various human tumor cell lines
Molecular Mechanism
It is known that the imidazo[2,1-b]thiazole moiety can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that this compound could potentially interact with biomolecules through these mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and an aldehyde, under acidic or basic conditions.
Substitution Reactions: The imidazo[2,1-b]thiazole intermediate is then subjected to substitution reactions to introduce the phenyl group at the 6-position.
Formation of Benzamide: The final step involves the coupling of the substituted imidazo[2,1-b]thiazole with 2,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive compounds or as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-5-yl)phenyl)benzamide: A similar compound with a different substitution pattern on the imidazo[2,1-b]thiazole ring.
2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-7-yl)phenyl)benzamide: Another analog with a different substitution position.
Uniqueness
2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and interactions compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2,4-Difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with difluoro and imidazo-thiazole substitutions. Its molecular formula is C19H13F2N3S, and it has a molecular weight of 365.39 g/mol. The presence of electron-withdrawing groups (like difluoro) and heterocyclic structures (like imidazo[2,1-b]thiazole) is crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can interact with receptors associated with inflammatory and immune responses.
- Antimicrobial Activity : The imidazo-thiazole moiety is known for its antimicrobial properties, which may contribute to the compound's effectiveness against certain pathogens.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with imidazo-thiazole groups have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, a related compound demonstrated an IC50 of 6.26 ± 0.33 μM against HCC827 cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HCC827 | 6.26 ± 0.33 |
Related Compound | NCI-H358 | 6.48 ± 0.11 |
Antimicrobial Activity
The imidazo-thiazole structure is associated with antimicrobial properties. In studies involving derivatives of thiazole compounds:
- Bacterial Inhibition : Compounds showed promising activity against various bacterial strains comparable to standard antibiotics like norfloxacin .
Antioxidant Activity
Research indicates that similar compounds possess antioxidant properties that can mitigate oxidative stress in cells, contributing to their therapeutic potential in diseases linked to oxidative damage .
Case Studies
- Antitumor Efficacy : A study on imidazo-thiazole derivatives highlighted their ability to inhibit tumor growth in xenograft models, showcasing their potential as lead compounds for cancer therapy .
- Antimicrobial Screening : A series of thiazole derivatives were tested against multiple bacterial strains, revealing significant antimicrobial activity that supports the further development of related compounds .
Properties
IUPAC Name |
2,4-difluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3OS/c19-12-3-6-14(15(20)9-12)17(24)21-13-4-1-11(2-5-13)16-10-23-7-8-25-18(23)22-16/h1-10H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUKQFKTYKMJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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